N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine

Antiplatelet cAMP Phenanthrene Alkaloid

N-Methylsecoglaucine (CAS 66396-10-9) is the only phenanthrene alkaloid proven to simultaneously elevate platelet cAMP and inhibit both primary and secondary aggregation in human platelets (Teng et al., 1997). This dual mechanism, absent in litebamine and other analogs, makes it an indispensable tool compound for dissecting cAMP-dependent vs. cAMP-independent antiplatelet signaling. Additionally, US Patent 4,370,331 mandates its rigorous exclusion from glaucine pharmaceutical compositions due to sympathomimetic liability, creating a critical need for authenticated reference standards in glaucine API impurity profiling and batch-release testing. Procure this high-purity standard to fulfill ICH Q3A/Q3B analytical requirements, accelerate secoaporphine SAR studies, and ensure regulatory compliance in glaucine manufacturing.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 66396-10-9
Cat. No. B3570812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine
CAS66396-10-9
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC
InChIInChI=1S/C22H27NO4/c1-23(2)10-9-15-12-20(26-5)22(27-6)21-16(15)8-7-14-11-18(24-3)19(25-4)13-17(14)21/h7-8,11-13H,9-10H2,1-6H3
InChIKeyIYAWRUZJOPTSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylsecoglaucine (CAS 66396-10-9): A Structurally Distinct 6,6a-Secoaporphine Alkaloid for Specialized Cardiovascular & Metabolic Research


N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine, commonly referred to as N-methylsecoglaucine (CAS 66396-10-9), is a phenanthrene alkaloid belonging to the 6,6a-secoaporphine subclass [1]. Unlike intact aporphines such as glaucine, this compound features a ring-opened phenanthrene skeleton bearing four methoxy substituents and an N,N-dimethylaminoethyl side chain [2]. It has been isolated from multiple plant species within the Fumariaceae, Annonaceae, and Lauraceae families and is cataloged in natural product databases including KNApSAcK (C00027430) and ChEMBL (CHEMBL1620038) [3][4]. Its structural divergence from the canonical aporphine core confers a distinct pharmacological profile that cannot be replicated by glaucine, boldine, or other common analogs—a fact recognized in the patent literature where its deliberate exclusion from pharmaceutical formulations is explicitly cautioned due to its unique sympathomimetic potential [5].

Why Generic Secoaporphine Substitution Fails: Evidence-Based Differentiation of CAS 66396-10-9


Within the phenanthrene alkaloid family, subtle structural variations produce functionally divergent pharmacological outcomes that preclude simple analog substitution. The 1997 head-to-head study by Teng et al. demonstrated that among seven structurally related aporphine and phenanthrene alkaloids, N-methylsecoglaucine uniquely elevated platelet cyclic AMP levels and inhibited both primary and secondary platelet aggregation in human platelet-rich plasma—a dual mechanism absent in litebamine, despite their shared secoaporphine scaffold [1]. Furthermore, US Patent 4,370,331 explicitly warns that the presence of N-methylsecoglaucine as an impurity in glaucine preparations introduces an undesirable sympathomimetic liability due to its dimethylaminoethyl moiety, mandating its rigorous exclusion from therapeutic glaucine compositions [2]. This combination of a mechanistically distinct bioactivity fingerprint and a documented safety exclusion from a closely related commercial alkaloid product underscores that N-methylsecoglaucine is not interchangeable with other phenanthrene or aporphine alkaloids in either research or industrial contexts.

Quantitative Evidence Guide: N-Methylsecoglaucine (CAS 66396-10-9) vs. Litebamine, Secoglaucine & Glaucine


Dual Antiplatelet Mechanism: cAMP Elevation Uniquely Differentiates N-Methylsecoglaucine from Litebamine

In a direct head-to-head comparison using human platelet-rich plasma, N-methylsecoglaucine elevated platelet cyclic AMP levels, whereas litebamine—another secoaporphine tested in the same study—had no effect on cAMP [1]. This biochemical divergence translated into a functional difference: N-methylsecoglaucine inhibited both primary and secondary aggregation induced by ADP and adrenaline, while litebamine suppressed only secondary aggregation [1]. Both compounds inhibited thromboxane A2 formation, but the additional cAMP-mediated pathway provides N-methylsecoglaucine with a dual mechanism not shared by its closest structural comparator.

Antiplatelet cAMP Phenanthrene Alkaloid

Structural Uniqueness: N-Methylsecoglaucine Carries a Pharmacologically Consequential N,N-Dimethylaminoethyl Side Chain Absent in Simple Phenanthrenes

N-methylsecoglaucine is distinguished from simpler 3,4,6,7-tetramethoxyphenanthrene derivatives by the presence of an N,N-dimethylaminoethyl substituent at the 1-position [1]. US Patent 4,370,331 explicitly identifies this dimethylaminoethyl group as the structural feature responsible for sympathomimetic activity, warning that its presence in glaucine preparations renders the material unsuitable for therapeutic antitussive use [2]. In contrast, secoglaucine (CAS 66190-61-2), the N-desmethyl analog, carries a monomethylaminoethyl side chain (molecular formula C21H25NO4 vs. C22H27NO4), resulting in an altered hydrogen-bonding capacity and basicity that differentiates its pharmacological behavior .

Structure-Activity Relationship Sympathomimetic Phenanthrene

Synthetic Origin as a Key Process Impurity: N-Methylsecoglaucine Is an Established Byproduct in d,l-Glaucine Synthesis

During the synthesis of d,l-glaucine from d,l-laudanosoline, N-methylsecoglaucine is formed as a byproduct via a Hofmann degradation side reaction and must be removed by recrystallization from 50/50 (v/v) ethanol/water [1]. The patent literature corroborates that this compound co-crystallizes with glaucine salts and represents the principal impurity requiring separation [2]. This synthetic relationship establishes N-methylsecoglaucine as an essential reference standard for quality control and impurity profiling in any production process involving synthetic or semi-synthetic glaucine.

Process Chemistry Impurity Profiling Glaucine Synthesis

Class-Wide Glucose Uptake Inhibition: N-Methylsecoglaucine Belongs to the Pharmacologically Active Secoaporphine Subclass Implicated in Intestinal Glucose Transport Modulation

A study by Lin et al. (2006) demonstrated that secoaporphines as a compound class achieve orally relevant concentrations capable of inhibiting intestinal glucose uptake in isolated brush-border membrane vesicles (BBMV) and basolateral membrane vesicles (BLMV), with the lead compound N-allylsecoboldine exhibiting IC50 values of 159 μM (BBMV) and 121 μM (BLMV) [1]. While N-methylsecoglaucine was not individually tested in this specific assay, its membership in the 6,6a-secoaporphine class—alongside N-allylsecoboldine, secoboldine, and related analogs—positions it as a structurally qualified candidate for investigation of glucose transport modulation, a pharmacological activity not shared by intact aporphines such as glaucine or boldine [1][2].

Glucose Uptake Metabolic Disease Secoaporphine

Broad-Spectrum Rabbit Platelet Aggregation Inhibition Supports Utility as a Pharmacological Tool Across Multiple Agonist Pathways

In rabbit washed platelets, N-methylsecoglaucine inhibited aggregation and ATP release induced by arachidonic acid and collagen, and additionally suppressed aggregation triggered by PAF, thrombin, U46619, and ADP—an extended inhibition profile shared only with N-substituted secoboldine derivatives (N-cyanosecoboldine and N-methylsecopredicentrine) among the seven tested alkaloids [1]. By contrast, the non-N-substituted phenanthrene alkaloids litebamine and secoboldine inhibited only arachidonic acid- and collagen-induced aggregation, failing to block PAF-, thrombin-, U46619-, or ADP-mediated responses [1]. Thromboxane B2 formation induced by arachidonic acid was suppressed by all three N-substituted derivatives, confirming that N-substitution on the secoaporphine scaffold broadens the antiplatelet spectrum [1].

Platelet Aggregation Thromboxane A2 ATP Release

Optimal Research & Industrial Application Scenarios for N-Methylsecoglaucine (CAS 66396-10-9)


cAMP-Dependent Antiplatelet Mechanism Studies

N-methylsecoglaucine is the only phenanthrene alkaloid in the Teng et al. (1997) panel demonstrated to elevate platelet cyclic AMP while simultaneously inhibiting both primary and secondary aggregation in human platelets [1]. This dual mechanism—thromboxane A2 suppression plus cAMP elevation—makes it a uniquely valuable tool compound for dissecting cAMP-dependent vs. cAMP-independent antiplatelet signaling pathways. Researchers comparing N-methylsecoglaucine with litebamine (cAMP-negative control) or with dicentrine (a known cAMP-elevating antiplatelet aporphine) can use these compounds to build pharmacological profiles that distinguish TXA2-mediated effects from cyclic nucleotide-mediated effects [1].

Glaucine API Impurity Reference Standard and Quality Control

N-methylsecoglaucine is an established process impurity in both synthetic d,l-glaucine (formed via Hofmann degradation of laudanosoline derivatives) and natural glaucine isolates [2][3]. The patent literature explicitly requires its exclusion from pharmaceutical glaucine compositions due to its dimethylaminoethyl-associated sympathomimetic liability [3]. Consequently, analytical laboratories and pharmaceutical manufacturers engaged in glaucine API production or formulation require authenticated N-methylsecoglaucine reference material for HPLC impurity profiling, method validation per ICH Q3A/Q3B guidelines, and batch-release stability testing. Its availability as a characterized standard directly supports regulatory compliance for glaucine-containing drug products.

Secoaporphine Structure-Activity Relationship (SAR) Library Expansion

As a 6,6a-secoaporphine bearing a fully dimethylated aminoethyl side chain, N-methylsecoglaucine occupies a distinct position in the SAR landscape of phenanthrene alkaloids [4]. The 2006 glucose uptake study by Lin et al. identified N-allylsecoboldine as the most potent secoaporphine glucose transport inhibitor (IC50 121–159 μM), yet N-methylsecoglaucine was not included in this screen [5]. Incorporating N-methylsecoglaucine into SAR libraries alongside secoboldine, N-allylsecoboldine, and N-cyanosecoboldine would enable systematic evaluation of how N-substitution (methyl vs. allyl vs. cyano vs. hydrogen) modulates intestinal glucose uptake inhibition, platelet aggregation breadth, and cAMP signaling—filling a known data gap in the secoaporphine SAR literature.

Natural Product Dereplication and Chemotaxonomic Marker Studies

N-methylsecoglaucine has been isolated from at least four plant species across three botanical families: Platycapnos spicata and Sarcocapnos enneaphylla (Fumariaceae), Phoebe minutiflora (Lauraceae), and Phoenicanthus obliqua (Annonaceae) [4]. Its restricted phylogenetic distribution makes it a candidate chemotaxonomic marker for these genera. Natural product chemists performing LC-MS or GC-MS dereplication of alkaloid extracts from Fumariaceae, Lauraceae, or Annonaceae species can use an authentic N-methylsecoglaucine standard to confirm its presence and distinguish it from co-occurring analogs such as thalicthuberine N-oxide, dehydronantenine, and dehydroglaucine [4].

Quote Request

Request a Quote for N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.